huperzine b
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Overview
Description
Huperzine B is a naturally occurring alkaloid derived from the plant Huperzia serrata. It is known for its potent inhibitory effects on the enzyme acetylcholinesterase, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease . This compound has been studied for its potential to enhance memory and cognitive function, and it exhibits a higher therapeutic index compared to its counterpart, huperzine A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of huperzine B involves several steps, including the formation of the core structure through asymmetric Michael addition–aldol reactions and palladium-catalyzed annulation . The total synthesis of this compound has been achieved through various methods, including Bai’s total synthesis and Lee’s semisynthesis .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Huperzia serrata. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Huperzine B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, oxidizing agents, and reducing agents .
Major Products Formed: The major products formed from these reactions include various huperzine derivatives, which are studied for their enhanced pharmacological properties .
Scientific Research Applications
Huperzine B has a wide range of scientific research applications:
Mechanism of Action
Huperzine B is often compared with huperzine A, another alkaloid derived from Huperzia serrata. While both compounds exhibit acetylcholinesterase inhibitory activity, this compound has a higher therapeutic index and is considered to be safer in terms of side effects . Other similar compounds include galantamine and donepezil, which are also acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease . this compound is unique in its higher selectivity and potency .
Comparison with Similar Compounds
- Huperzine A
- Galantamine
- Donepezil
Properties
IUPAC Name |
16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGABLTRMRUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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